molecular formula C12H15NO2 B14255548 2-(N-phenylaminooxy)-1-cyclohexanone CAS No. 484696-92-6

2-(N-phenylaminooxy)-1-cyclohexanone

Cat. No.: B14255548
CAS No.: 484696-92-6
M. Wt: 205.25 g/mol
InChI Key: QFHNHNNRQVLGAS-UHFFFAOYSA-N
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Description

2-(N-phenylaminooxy)-1-cyclohexanone is an organic compound characterized by the presence of a phenylaminooxy group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-phenylaminooxy)-1-cyclohexanone typically involves the reaction of cyclohexanone with N-phenylhydroxylamine under controlled conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(N-phenylaminooxy)-1-cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The phenylaminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.

Scientific Research Applications

2-(N-phenylaminooxy)-1-cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(N-phenylaminooxy)-1-cyclohexanone involves its interaction with specific molecular targets and pathways. The phenylaminooxy group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

2-(N-phenylaminooxy)-1-cyclohexanone can be compared with other similar compounds, such as:

    N-phenylhydroxylamine: Shares the phenylaminooxy group but lacks the cyclohexanone ring.

    Cyclohexanone oxime: Contains the cyclohexanone ring but has an oxime group instead of the phenylaminooxy group.

    Phenylhydrazine: Contains a phenyl group attached to a hydrazine moiety, differing in structure and reactivity.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

484696-92-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-anilinooxycyclohexan-1-one

InChI

InChI=1S/C12H15NO2/c14-11-8-4-5-9-12(11)15-13-10-6-2-1-3-7-10/h1-3,6-7,12-13H,4-5,8-9H2

InChI Key

QFHNHNNRQVLGAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)ONC2=CC=CC=C2

Origin of Product

United States

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